molecular formula C11H15BrClNO B13271119 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol

2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol

Cat. No.: B13271119
M. Wt: 292.60 g/mol
InChI Key: BRTGDOAQHPCLFT-UHFFFAOYSA-N
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Description

2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol is an organic compound that features a bromine and chlorine-substituted phenyl group attached to a butanol backbone via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzyl chloride and butan-1-amine.

    Reaction: The benzyl chloride derivative undergoes a nucleophilic substitution reaction with butan-1-amine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Workup: The reaction mixture is then subjected to extraction and purification processes, such as recrystallization or column chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Reactors: Large-scale reactors to handle the nucleophilic substitution reaction.

    Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems may be employed.

    Purification: Industrial purification techniques such as distillation, crystallization, and advanced chromatography methods ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-one.

    Reduction: Formation of 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butane.

    Substitution: Formation of derivatives with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol
  • 2-{[(2-Bromo-5-fluorophenyl)methyl]amino}butan-1-ol
  • 2-{[(2-Bromo-5-methylphenyl)methyl]amino}butan-1-ol

Uniqueness

2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

2-[(2-bromo-5-chlorophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C11H15BrClNO/c1-2-10(7-15)14-6-8-5-9(13)3-4-11(8)12/h3-5,10,14-15H,2,6-7H2,1H3

InChI Key

BRTGDOAQHPCLFT-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

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